Triterpenoid saponin tub

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

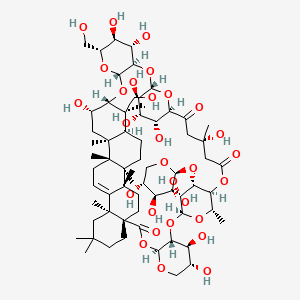

Triterpenoid saponin tub is a natural product found in Bolbostemma paniculatum with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Properties

- Triterpenoid saponins have demonstrated significant anticancer effects by modulating multiple signaling pathways related to cellular proliferation, apoptosis, and angiogenesis. For instance, studies have shown that these compounds inhibit cancer cell growth and induce apoptosis in various cancer types through mechanisms involving oxidative stress and inflammation modulation .

-

Anti-inflammatory Effects

- Research indicates that certain triterpenoid saponins can suppress inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2. For example, a specific saponin was found to reduce the phosphorylation of NF-κB, thereby blocking its translocation to the nucleus and subsequent inflammatory signaling .

- Analgesic Activity

- Immunomodulatory Effects

- Antimicrobial Activity

Biosynthesis of Triterpenoid Saponins

Understanding the biosynthesis of triterpenoid saponins is crucial for optimizing their production and enhancing their therapeutic potential. The primary biosynthetic pathway involves the mevalonate pathway, leading to the formation of triterpene skeletons that are subsequently glycosylated to produce saponins . Advances in genetic engineering have also enabled the manipulation of biosynthetic pathways to increase yields of specific saponin compounds.

Commercial Applications

Triterpenoid saponins are utilized in various industries due to their surfactant properties:

- Cosmetics : Used as natural surfactants in cleansers and skincare products due to their foaming ability.

- Pharmaceuticals : Incorporated into formulations for their therapeutic properties, including as adjuvants in vaccines.

- Food Industry : Explored for their potential health benefits as functional food ingredients.

Table 1: Summary of Key Studies on Triterpenoid Saponins

Propiedades

Fórmula molecular |

C65H102O29 |

|---|---|

Peso molecular |

1347.5 g/mol |

Nombre IUPAC |

(1S,4S,7R,8S,9R,11S,13S,14S,18S,21R,22R,23S,24R,25R,27R,28S,29S,30R,32R,34R,35S,37S,38S,41R,42R,46S,53S,54R,56S,57R)-7,8,18,22,23,24,28,29,35,57-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,42,46,48,48,53,54-decamethyl-56-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,26,31,33,55-nonaoxadecacyclo[39.9.3.211,14.121,25.134,38.01,46.04,9.027,32.037,42.045,53]heptapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C65H102O29/c1-27-45-47(90-51-42(79)36(73)30(70)23-84-51)44(81)53(86-27)91-48-37(74)31(71)24-85-54(48)94-56(82)65-17-15-57(2,3)25-62(65,8)34-12-14-64(10)61(7)20-29(69)50(59(5,26-67)33(61)11-13-63(64,9)60(34,6)16-18-65)93-55-49(40(77)38(75)32(22-66)87-55)92-52-43(80)39(76)41(78)46(89-52)28(68)19-58(4,83)21-35(72)88-45/h12,27,29-33,36-55,66-67,69-71,73-81,83H,11,13-26H2,1-10H3/t27-,29-,30+,31+,32+,33+,36-,37-,38+,39-,40-,41+,42+,43+,44+,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60+,61-,62-,63-,64+,65+/m0/s1 |

Clave InChI |

BMCOIOWWHJTOPU-PIZJLCQLSA-N |

SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

SMILES isomérico |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@]7([C@]6(CC[C@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)C)[C@@]4(CC(CC5)(C)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

SMILES canónico |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Sinónimos |

TBMS1 saponin tubeimoside 1 tubeimoside I tubeimoside-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.